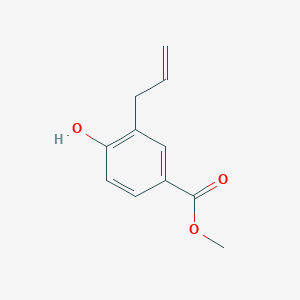

Methyl 3-allyl-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYBXQLBLMKHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359099 | |

| Record name | methyl 3-allyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53596-60-4 | |

| Record name | methyl 3-allyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-allyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-allyl-4-hydroxybenzoate, a substituted phenolic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway involving the O-allylation of methyl 4-hydroxybenzoate followed by a thermal aromatic Claisen rearrangement. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen conditions, and a self-validating system for reaction monitoring. The physicochemical properties of the target molecule are presented, supported by data from analogous compounds. Furthermore, this guide explores the potential biological activities of this compound, drawing on the known pharmacological profiles of structurally related hydroxybenzoates and allylphenols. The information is structured to provide researchers with the necessary knowledge to synthesize, characterize, and evaluate this compound for potential therapeutic applications.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The hydroxyl group provides a key interaction point for biological targets and a handle for further chemical modification. The introduction of an allyl group into a phenolic ring, as in this compound, can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity. This strategic modification can enhance membrane permeability and introduce new binding interactions with protein targets. Substituted hydroxybenzoates have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide focuses on the synthesis and characterization of this compound as a platform for further investigation in drug discovery programs.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

O-allylation of the readily available methyl 4-hydroxybenzoate to form the precursor, Methyl 4-(allyloxy)benzoate.

-

Aromatic Claisen Rearrangement of Methyl 4-(allyloxy)benzoate to yield the final product, this compound.

This pathway is reliable and utilizes common laboratory reagents and techniques. The causality behind the experimental choices at each stage is discussed to provide a deeper understanding of the process.

Figure 1: Synthetic pathway for this compound.

Step 1: Synthesis of Methyl 4-(allyloxy)benzoate

The initial step involves the Williamson ether synthesis, a classic and efficient method for forming ethers. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks allyl bromide in an SN2 reaction to yield the desired ether.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Addition of Reagent: While stirring the suspension, add allyl bromide (13.3 g, 0.11 mol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4). The disappearance of the starting material (methyl 4-hydroxybenzoate) indicates the completion of the reaction.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in diethyl ether (100 mL) and wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(allyloxy)benzoate as a colorless oil.

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but mild enough to avoid side reactions. Its insolubility in acetone allows for easy removal by filtration.

-

Solvent: Acetone is an ideal solvent for this SN2 reaction as it is polar aprotic and dissolves the reactants (except for the base). Its boiling point allows for a moderate reaction temperature.

-

Monitoring: TLC provides a simple and effective way to monitor the reaction's progress, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.

-

Work-up: The aqueous NaOH wash is a critical step to ensure the purity of the intermediate, as any unreacted phenolic starting material would interfere with the subsequent Claisen rearrangement.

Step 2: Aromatic Claisen Rearrangement to this compound

The Claisen rearrangement is a powerful[2][2]-sigmatropic rearrangement that proceeds through a concerted, intramolecular mechanism.[3] In this case, heating Methyl 4-(allyloxy)benzoate induces the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, followed by tautomerization to the more stable phenolic form.

-

Reaction Setup: Place the purified Methyl 4-(allyloxy)benzoate (19.2 g, 0.1 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reaction Conditions: Heat the neat oil in an oil bath at 180-200 °C for 3-5 hours. The reaction progress can be monitored by TLC using ethyl acetate/hexane (1:3) as the eluent. The formation of a new, more polar spot corresponding to the phenolic product will be observed.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The crude product, a viscous oil or a semi-solid, can be used directly for purification.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% ethyl acetate) as the eluent. Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.

-

High Temperature: The Claisen rearrangement typically requires significant thermal energy to overcome the activation barrier of the concerted[2][2]-sigmatropic shift.[3]

-

Neat Reaction: Running the reaction neat (without solvent) is often effective for this type of rearrangement and simplifies the work-up procedure. If solubility or charring is an issue, a high-boiling solvent such as N,N-diethylaniline can be used.

-

Inert Atmosphere: A nitrogen atmosphere is recommended to prevent oxidation of the phenolic product at high temperatures.

-

Chromatographic Purification: Column chromatography is essential for separating the desired ortho-rearranged product from any potential para-rearranged byproduct and any unreacted starting material.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its use in further research. Below is a table summarizing its expected properties based on its structure and data from analogous compounds.

| Property | Expected Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Melting Point | Not available (likely a low melting solid) |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform; Insoluble in water. |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~7.8 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.0 (m, 1H, -CH=CH2), ~5.2 (m, 2H, -CH=CH 2), ~3.9 (s, 3H, -OCH3), ~3.4 (d, 2H, Ar-CH 2-), ~5.5 (s, 1H, -OH) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | ~167.0 (C=O), ~155.0 (C-OH), ~136.0 (-C H=CH2), ~131.0 (Ar-C), ~128.0 (Ar-C), ~127.0 (Ar-C), ~122.0 (Ar-C), ~116.0 (-CH=C H2), ~115.0 (Ar-C), ~52.0 (-OC H3), ~34.0 (Ar-C H2-) |

| IR (KBr, cm-1) | ~3400 (O-H stretch), ~3080 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1700 (C=O stretch, ester), ~1640 (C=C stretch, vinyl), ~1600, 1500 (C=C stretch, aromatic), ~1280 (C-O stretch, ester) |

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is not extensively reported, the structural motifs present suggest several promising avenues for investigation.

Antimicrobial Activity

Hydroxybenzoic acid esters (parabens) are well-known for their antimicrobial properties.[1] The introduction of an allyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Structurally related allylphenols have also demonstrated significant antibacterial and antifungal activities. Therefore, this compound is a strong candidate for screening as a novel antimicrobial agent.

Anti-inflammatory Properties

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory effects. They can act as radical scavengers and modulate inflammatory pathways. Studies on other substituted hydroxybenzoates have shown inhibitory effects on inflammatory mediators.[4][5] The allyl group may further contribute to these properties. Investigating the effect of this compound on inflammatory markers such as cyclooxygenase (COX) and lipoxygenase (LOX) would be a logical next step.

Figure 2: Relationship between structural features and potential biological activities.

Conclusion

This technical guide has outlined a clear and reproducible synthetic route to this compound, a compound with significant potential in the field of drug discovery. The detailed experimental protocols, along with the rationale behind the chosen methodologies, provide a solid foundation for its synthesis and purification. While further experimental work is required to fully characterize its physicochemical and biological properties, the information presented herein, based on established chemical principles and data from analogous structures, strongly suggests that this compound is a valuable scaffold for the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into the promising biological activities of this and related substituted phenols.

References

-

PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

PubMed. (2015). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 4-(allyloxy)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104447308A - Synthesis method of methylparaben.

-

ChemSynthesis. (n.d.). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]

- ACS Publications. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society.

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

- RSC Publishing. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5, 521-527.

-

ResearchGate. (n.d.). Antimicrobial Screening of 4-(Methyl/allyl/ benzyl)oxy, 6-(H/alkyl)-2-hydroxybenzoates. Retrieved from [Link]

-

University of Babylon. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

- JScholar Publishers. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1, 1-16.

- ACS Publications. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 569.

- MDPI. (2023).

-

FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

- PubMed Central. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. International Journal of Molecular Sciences, 18(11), 2383.

- PubMed Central. (2023). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Scientific Reports, 13(1), 21085.

-

RSC Education. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

- MDPI. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 28(14), 5363.

-

BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

-

PubMed. (2023). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. Retrieved from [Link]

-

PubMed. (2023). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-allyl-4-hydroxybenzoate: Synthesis, Properties, and Potential Applications

Abstract

Methyl 3-allyl-4-hydroxybenzoate is a phenolic compound of significant interest in medicinal chemistry and materials science. As a derivative of 4-hydroxybenzoic acid, a common motif in biologically active molecules, the introduction of an allyl group offers a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its anticipated physicochemical properties, and a discussion of its potential applications, particularly in the realm of drug development. The information presented herein is grounded in established chemical principles and supported by literature on structurally related compounds.

Chemical Identity and Structure

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 208.21 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

A robust and logical synthetic route to this compound involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate. This pathway leverages the Williamson ether synthesis followed by a Claisen rearrangement.

Step 1: Synthesis of Methyl 4-(allyloxy)benzoate

The first step is the etherification of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with an allyl halide, typically allyl bromide, in the presence of a suitable base.

Protocol:

-

To a solution of Methyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or DMF, add a slight molar excess of a base like potassium carbonate.

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

-

Add a slight molar excess of allyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-(allyloxy)benzoate.[1]

Caption: Williamson ether synthesis of Methyl 4-(allyloxy)benzoate.

Step 2: Claisen Rearrangement to this compound

The second step involves the thermal rearrangement of the allyl ether to the target compound. The Claisen rearrangement is a powerful sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.

Protocol:

-

Place the purified Methyl 4-(allyloxy)benzoate in a suitable high-boiling solvent, or perform the reaction neat if the substrate is a liquid at the reaction temperature.

-

Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C.

-

Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the rearranged product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Claisen rearrangement to form the final product.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure and by analogy to similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Similar to other substituted hydroxybenzoates. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | The presence of the ester and allyl groups increases lipophilicity, while the hydroxyl group provides some polarity. |

| Melting Point | Expected to be in the range of 80-120 °C. | The introduction of the allyl group may slightly lower the melting point compared to Methyl 4-hydroxybenzoate due to disruption of crystal packing. |

| Boiling Point | Estimated to be above 300 °C at atmospheric pressure. | The increased molecular weight and potential for hydrogen bonding will result in a high boiling point. |

| pKa | The pKa of the phenolic hydroxyl group is expected to be around 9-10. | The electron-donating nature of the allyl group may slightly increase the pKa compared to unsubstituted 4-hydroxybenzoic acid. |

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Antimicrobial Agents

Derivatives of hydroxybenzoic acid are known to possess antimicrobial properties. The introduction of an allyl group can enhance this activity. A study on related compounds showed that the presence of an allyl substituent on the aromatic ring can contribute to antimicrobial efficacy against pathogens like Staphylococcus aureus.[2][3] The lipophilicity imparted by the allyl group may facilitate penetration of bacterial cell membranes.

Anti-inflammatory and Antioxidant Agents

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring is key to this activity. The allyl group can be further functionalized to modulate the compound's antioxidant potential and introduce anti-inflammatory properties.

Synthetic Intermediate

The allyl group is a versatile functional handle for a variety of chemical transformations, including:

-

Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved to form aldehydes.

-

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation.

-

Metathesis: The allyl group can participate in olefin metathesis reactions to form more complex molecules.

These transformations allow for the synthesis of a diverse library of compounds for screening in drug discovery programs. The methyl group, in general, plays a significant role in drug design by influencing physicochemical, pharmacodynamic, and pharmacokinetic properties.[4]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related hydroxybenzoate structures, it may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the versatility of the allyl group provide a platform for the creation of diverse molecular architectures. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PrepChem.com. Synthesis of Methyl 4-(Allyloxy)benzoate. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available from: [Link]

-

ResearchGate. Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. Available from: [Link]

-

ACS Publications. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Available from: [Link]

-

PubChem. Methyl 4-hydroxy-3-methylbenzoate. Available from: [Link]

-

PubChem. Methyl 3-acetyl-4-hydroxybenzoate. Available from: [Link]

- Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.

-

DergiPark. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Available from: [Link]

-

ResearchGate. Antimicrobial Screening of 4-(Methyl/allyl/ benzyl)oxy, 6-(H/alkyl)-2-hydroxybenzoates. Available from: [Link]

-

PubChem. Methyl 4-allyl-3-hydroxy-2-methylbenzoate. Available from: [Link]

-

ChemSynthesis. methyl 4-butyl-3-hydroxybenzoate. Available from: [Link]

-

PubChem. Methyl 3-chloro-4-hydroxybenzoate. Available from: [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

-

PubChem. Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

PubChem. Methyl 3-Hydroxybenzoate. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of "Methyl 3-allyl-4-hydroxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 3-allyl-4-hydroxybenzoate. An important intermediate in organic synthesis, this compound serves as a versatile building block for the development of novel therapeutic agents and other complex molecules. This document consolidates available data on its synthesis, characterization, reactivity, and potential applications, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, with the CAS Number 53596-60-4, is an aromatic ester that has garnered significant interest in the scientific community. Its unique molecular architecture, featuring a benzoate core functionalized with hydroxyl, allyl, and methyl ester groups, provides multiple sites for chemical modification, making it a valuable precursor in the synthesis of a diverse range of organic compounds. Notably, it is a key intermediate in the preparation of benzofuran derivatives and novobiocin analogues, which are known for their potential biological activities.[1] The presence of the allyl group allows for a variety of chemical transformations, while the phenolic hydroxyl and ester moieties can be readily manipulated to introduce further complexity. This guide aims to provide a detailed exposition of its properties and synthesis, serving as a foundational resource for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various experimental settings. The presence of a hydroxyl group facilitates hydrogen bonding, which influences its solubility in polar solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 53596-60-4 | [3] |

| Melting Point | 93-95 °C | [4] |

| Appearance | White solid | [4] |

| Calculated Density | 1.232 g/cm³ | [5] |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is the Claisen rearrangement of its precursor, methyl 4-allyloxybenzoate. This[5][5]-sigmatropic rearrangement is a thermally induced intramolecular reaction that leads to the migration of the allyl group to the ortho position of the phenolic ether.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-allyloxybenzoate

-

To a solution of methyl 4-hydroxybenzoate in a suitable solvent such as acetone, add an excess of anhydrous potassium carbonate.

-

To this suspension, add allyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-allyloxybenzoate, which can be used in the next step without further purification.

Step 2: Claisen Rearrangement to this compound

-

Dissolve the crude methyl 4-allyloxybenzoate in a high-boiling point solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.[6][7]

-

Heat the solution to reflux (typically 180-210 °C) for an extended period (18-48 hours).[6][8] The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the cooled reaction mixture with a suitable organic solvent like diethyl ether.[6]

-

Wash the organic layer with an acidic aqueous solution (e.g., 10% HCl) to remove the high-boiling solvent (N,N-diethylaniline).[6]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[8]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound as a white solid.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 7.90 – 7.76 (m, 2H, Ar-H), 6.84 (d, J = 8.9 Hz, 1H, Ar-H), 6.10 – 5.91 (m, 1H, -CH=CH₂), 5.82 (s, 1H, -OH), 5.23 – 5.10 (m, 2H, -CH=CH₂), 3.88 (s, 3H, -OCH₃), 3.44 (d, J = 6.3 Hz, 2H, Ar-CH₂-).[9]

-

¹³C NMR (75 MHz, CDCl₃): δ 167.0 (C=O, ester), 158.4 (C-OH), 135.7 (-CH=CH₂), 132.4 (Ar-C), 130.1 (Ar-C), 125.3 (Ar-C), 122.8 (Ar-C), 122.3 (Ar-C), 117.0 (=CH₂), 115.6 (Ar-C), 51.9 (-OCH₃), 34.9 (Ar-CH₂-).[9]

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=O stretch (ester): A strong absorption band around 1700-1680 cm⁻¹.

-

C=C stretch (aromatic and alkene): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O stretch (ester and phenol): Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum would be expected to show losses of the methoxy group (-OCH₃), the allyl group (-C₃H₅), and potentially the entire ester group.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three primary functional groups: the phenolic hydroxyl, the allyl group, and the methyl ester. This trifunctional nature makes it a versatile platform for the synthesis of more complex molecules.

Reactions at the Functional Groups

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. US20090163709A1 - Novobiocin Analogues Having Modified Sugar Moieties - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. toyaku.repo.nii.ac.jp [toyaku.repo.nii.ac.jp]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 3-allyl-4-hydroxybenzoate

This guide provides a comprehensive overview of the solubility characteristics of Methyl 3-allyl-4-hydroxybenzoate, a key intermediate in organic synthesis and a molecule of interest for drug development professionals. Understanding the solubility of this compound is paramount for its effective purification, formulation, and application in various chemical and biological systems.

Introduction to this compound and the Principles of Solubility

This compound is a derivative of 4-hydroxybenzoic acid, featuring a methyl ester and an allyl group at the 3-position of the benzene ring. Its chemical structure, with both hydrogen bond donating (hydroxyl group) and accepting (carbonyl and hydroxyl oxygens) capabilities, alongside a lipophilic allyl group and aromatic ring, dictates a nuanced solubility profile.

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of a solvent, its capacity for hydrogen bonding, and the physicochemical properties of the solute, such as its polarity, pKa, and partition coefficient (logP), are all critical factors. For this compound, the interplay between its polar functional groups and nonpolar regions will govern its solubility in different media.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | - |

| Melting Point | 93-95 °C | [1] |

| Calculated logP | 2.5 | Bide Pharmatech[2] |

| Predicted pKa (Phenolic Hydroxyl) | ~8.5 - 9.5 | ChemAxon Prediction |

Note: The pKa value is a prediction based on the chemical structure and has not been experimentally determined in the reviewed literature. The logP value is a calculated figure.

The predicted pKa of the phenolic hydroxyl group is crucial for understanding the pH-dependent aqueous solubility. At pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and exceeds the pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion. The calculated logP value of 2.5 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water, but will still possess some degree of aqueous solubility.

Solubility Profile

Qualitative Solubility in Organic Solvents

Based on documented synthetic procedures, this compound has demonstrated solubility in the following solvents and solvent systems:

-

N,N-diethylaniline: Used as a solvent for the Claisen rearrangement to synthesize the compound, indicating good solubility at elevated temperatures.

-

Ethyl acetate/Petroleum ether mixtures: Commonly used as the eluent in flash column chromatography for purification, suggesting good solubility in ethyl acetate and moderate to low solubility in non-polar petroleum ether.[1]

-

Diethyl ether: Used during the work-up of the synthesis, indicating good solubility.

-

Dichloromethane (DCM): Mentioned as a solvent in patent literature for subsequent reactions.

-

Dimethylformamide (DMF): Used as a solvent in further chemical modifications.

These observations suggest that this compound is soluble in a range of polar aprotic and moderately polar solvents.

Estimated Quantitative Solubility in Organic Solvents

To provide a more quantitative perspective, we can look at the solubility of methyl 4-hydroxybenzoate. The addition of the allyl group in this compound is expected to increase its lipophilicity and therefore slightly decrease its solubility in polar solvents and increase its solubility in non-polar solvents compared to its parent compound.

Table of Estimated Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 6.6 | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl and ester groups. |

| Ethanol | 5.2 | High | Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding. |

| Acetone | 5.1 | High | A polar aprotic solvent that can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Ethyl Acetate | 4.4 | High | A moderately polar solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Dichloromethane | 3.1 | Moderate | A moderately polar solvent, good for dissolving many organic compounds. |

| Diethyl Ether | 2.8 | Moderate to High | A slightly polar solvent that can act as a hydrogen bond acceptor. |

| Toluene | 2.4 | Low to Moderate | A non-polar aromatic solvent. The aromatic ring of toluene can interact with the benzene ring of the solute via pi-pi stacking. |

| Hexane | 0.1 | Low | A non-polar aliphatic solvent. The lipophilic allyl group will contribute to some solubility, but the polar functional groups will limit it. |

Aqueous Solubility

The aqueous solubility of this compound is expected to be low but pH-dependent.

-

At Neutral pH (pH ~7): The compound will be in its neutral form. The presence of the polar hydroxyl and ester groups will allow for some interaction with water molecules through hydrogen bonding. However, the nonpolar allyl group and the benzene ring will limit its overall solubility. We can estimate the aqueous solubility to be slightly lower than that of methyl 4-hydroxybenzoate, which is approximately 2.5 g/L at 25°C.

-

At Acidic pH (pH < pKa): The compound will remain in its neutral form, and its solubility will be similar to that at neutral pH.

-

At Basic pH (pH > pKa): As the pH increases above the predicted pKa of ~8.5-9.5, the phenolic hydroxyl group will deprotonate to form the corresponding phenolate salt. This ionic form is significantly more polar and will exhibit much higher aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following standard methodologies are recommended.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solid to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is then calculated in the desired units (e.g., mg/mL, mol/L).

Causality Behind Experimental Choices: The extended equilibration time is necessary to overcome any kinetic barriers to dissolution and reach a true thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

Kinetic Solubility Measurement

This method provides a rapid assessment of the solubility of a compound from a stock solution, often used in early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add small aliquots of the stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Detection: Monitor the solutions for the first sign of precipitation using nephelometry (light scattering) or UV-Vis spectroscopy.

-

Determination: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Causality Behind Experimental Choices: This method is high-throughput and mimics the conditions a compound might experience in an in vitro biological assay where it is introduced from a DMSO stock. The result is a measure of how readily a compound precipitates from a supersaturated solution, not its true equilibrium solubility.

Factors Influencing Solubility: A Visual Guide

The following diagram illustrates the key molecular features of this compound and the solvent properties that govern its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. It is predicted to be highly soluble in polar organic solvents such as alcohols and acetone, with moderate solubility in less polar solvents like diethyl ether and dichloromethane, and low solubility in non-polar solvents like hexane. Its aqueous solubility is expected to be low but will increase significantly under basic conditions due to the deprotonation of the phenolic hydroxyl group. For precise applications, especially in drug development, experimental determination of its solubility using established methods like the shake-flask protocol is highly recommended. This guide provides a foundational understanding to aid researchers and scientists in the effective handling and application of this versatile compound.

References

Sources

Biological activity of "Methyl 3-allyl-4-hydroxybenzoate" derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of Methyl 3-allyl-4-hydroxybenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic compound of significant interest due to its structural similarity to a class of biologically active molecules. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a strong predictive foundation for its potential therapeutic applications. This guide synthesizes the existing body of knowledge on related allylphenols, catechols, and substituted hydroxybenzoates to forecast the biological activities, mechanisms of action, and structure-activity relationships for this compound and its derivatives. We will explore its potential as an antimicrobial, antioxidant, and anticancer agent, providing detailed experimental protocols for validation and further research.

Introduction: The Scientific Rationale

The exploration of novel therapeutic agents often begins with the structural modification of known bioactive scaffolds. This compound presents a compelling case for investigation. It combines three key functional moieties, each with a well-documented role in mediating biological effects:

-

A Catechol-like Core (4-hydroxybenzoate): The core structure is a derivative of 4-hydroxybenzoic acid. The presence of a hydroxyl group on the benzene ring is a hallmark of many phenolic compounds with potent biological activities. In the case of a di-hydroxylated derivative, this would resemble a catechol structure, known for its antioxidant and antimicrobial properties.[1]

-

The Allyl Group: The introduction of an allyl group onto the phenolic ring is a critical modification. Allylphenols, such as eugenol, are abundant in nature and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4] The allyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.[5]

-

A Methyl Ester: The methyl esterification of the carboxylic acid group modifies the polarity and bioavailability of the parent molecule. This can influence its pharmacokinetic and pharmacodynamic properties.

This guide will deconstruct the probable biological profile of this compound by examining the established activities of its structural relatives.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous compounds, we can predict several key biological activities for this compound and its derivatives.

Potent Antioxidant Activity

Hypothesized Mechanism: The primary antioxidant mechanism of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance. In the case of this compound, the presence of the hydroxyl group is central to this activity. Furthermore, studies on eugenol (4-allyl-2-methoxyphenol) have shown that the allyl group contributes to the scavenging of superoxide and hydroxyl radicals.[2][6] Dimerized versions of eugenol have even greater antioxidant activity, suggesting that derivatives of this compound could be similarly enhanced.[2][7]

The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), creating a stable phenoxyl radical and neutralizing the damaging free radical.

Caption: Proposed antioxidant mechanism of this compound.

Broad-Spectrum Antimicrobial Activity

Hypothesized Mechanism: The antimicrobial action of phenols is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5] The hydrophobicity of the molecule plays a crucial role in this process, as it allows the compound to partition into the lipid bilayer of the cell membrane.[5] The allyl group in this compound is expected to increase its lipophilicity, thereby enhancing its antimicrobial potential compared to the parent hydroxybenzoate. Studies on allyl derivatives of other phenols have shown a consistent increase in potency against planktonic bacteria.[4][5][8]

The proposed workflow for evaluating antimicrobial activity is outlined below:

Caption: Workflow for investigating the antimicrobial activity of derivatives.

Potential Anticancer Activity

Hypothesized Mechanism: The anticancer activity of phenolic compounds is multifaceted and can involve various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Many polyphenolic compounds exert their anticancer effects through the modulation of cellular signaling pathways. While the precise mechanism for this compound is yet to be determined, its structural similarity to other anticancer phenols suggests it could interfere with cancer cell proliferation. For instance, some hydroxybenzoate derivatives have been explored as potential anticancer agents.[9][10][11][12] The cytotoxic effects of some eugenol-related compounds have been linked to the production of phenoxyl radicals and the hydrophobicity of the molecule.[13]

Synthesis and Derivatization Strategies

The synthesis of this compound can be readily achieved through the Claisen rearrangement of an allyl phenyl ether precursor.[14] This reaction is a powerful tool for forming carbon-carbon bonds and introducing the allyl group onto the aromatic ring.

Synthetic Workflow:

-

Etherification: Methyl 4-hydroxybenzoate is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form methyl 4-(allyloxy)benzoate.

-

Claisen Rearrangement: The resulting allyl phenyl ether is heated, typically to around 200-250°C, to induce a[2][2]-sigmatropic rearrangement, yielding this compound.[15][14]

Caption: Synthetic pathway to this compound.

Further derivatization can be explored to optimize biological activity. Modifications could include:

-

Varying the Ester Group: Replacing the methyl group with longer alkyl chains to modulate lipophilicity.

-

Modifying the Allyl Group: Introducing substituents on the allyl chain.

-

Adding a Second Hydroxyl Group: Creating a catechol structure, which may enhance antioxidant and antimicrobial properties.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, we can infer the following SAR trends:

| Structural Feature | Predicted Impact on Activity | Rationale |

| Phenolic Hydroxyl Group | Essential for antioxidant and likely important for antimicrobial and anticancer activity. | The hydroxyl group is the primary site for free radical scavenging and can interact with biological targets. |

| Allyl Group | Enhances antimicrobial activity and contributes to antioxidant effects. | Increases lipophilicity, aiding in membrane disruption. The double bond may also participate in radical scavenging.[4][8] |

| Position of Allyl Group | The ortho position to the hydroxyl group is crucial, as seen in many active natural phenols. | This positioning can influence the electronic properties of the hydroxyl group and steric interactions with targets. |

| Ester Alkyl Chain Length | Modulates activity; an optimal length likely exists for antimicrobial and anticancer effects. | Affects the overall lipophilicity and solubility of the compound, influencing its ability to reach its target.[16] |

Detailed Experimental Protocols

To validate the predicted biological activities of this compound and its derivatives, the following experimental protocols are recommended.

Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of the test compound (e.g., from 1 to 100 µg/mL) in methanol.

-

Ascorbic acid or eugenol can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

-

Preparation of Materials:

-

Use a suitable bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Use a sterile 96-well microtiter plate and appropriate growth medium (e.g., Mueller-Hinton Broth).

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in the 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

While direct experimental data on this compound is limited, a robust body of evidence from structurally related compounds strongly suggests its potential as a valuable bioactive molecule. Its predicted antioxidant, antimicrobial, and anticancer properties warrant further investigation. The synthetic accessibility of this compound, coupled with the potential for straightforward derivatization, makes it an attractive target for drug discovery programs.

Future research should focus on:

-

Systematic Synthesis and Biological Evaluation: A library of derivatives should be synthesized to fully explore the structure-activity landscape.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical animal models to assess their therapeutic potential and safety.

This guide provides a comprehensive framework for initiating and advancing research into the promising biological activities of this compound and its derivatives.

References

-

Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54. [Link]

-

Atsumi, T., Fujisawa, S., & Tonosaki, K. (2005). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology in Vitro, 19(2), 233-241. [Link]

-

Ogata, M., Hoshi, M., Urano, S., & Endo, T. (1997). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and Pharmaceutical Bulletin, 45(9), 1464-1467. [Link]

-

Nagababu, E., & Lakshmaiah, N. (1994). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Biochemical Pharmacology, 48(12), 2145-2151. [Link]

-

Gülçin, İ. (2011). Antioxidant activity of eugenol: A structure–activity relationship study. Journal of Medicinal Food, 14(9), 975-985. [Link]

-

Hubble, L. I., Hubble, W. J., & K-A, D. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2368. [Link]

-

Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316. [Link]

-

Zengin, H., & Baysal, A. H. (2014). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Molecules, 19(12), 20637-20658. [Link]

-

Wikipedia contributors. (2023). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2022). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

-

Chemistry LibreTexts. (2022). 3.2.5: Reactions of Ethers- Claisen Rearrangement. [Link]

-

Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5347-5361. [Link]

-

Marvell, E. N., Richardson, B., Anderson, R., Stephenson, J. L., & Crandall, T. (1965). Claisen Rearrangement of Allyl 2-Alkylphenyl Ethers. The Journal of Organic Chemistry, 30(4), 1032-1037. [Link]

-

Ramana, D. V., & Mahalakshmi, P. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(12), 1074-1078. [Link]

-

Gezer, K., Duru, M. E., Kivrak, I., & Turkoglu, A. (2006). Antimicrobial activity of catechol and pyrogallol as allelochemicals. Fresenius Environmental Bulletin, 15(8 B), 933-936. [Link]

-

Kumar, S., & Pandey, A. K. (2023). Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. International Journal of Drug Delivery Technology, 13(4), 1406-1411. [Link]

-

Ishida, T., et al. (2014). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Journal of Toxicological Sciences, 39(1), 83-90. [Link]

-

Yurystovska, O. I., et al. (2016). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][7][13]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 84(3), 471-490. [Link]

-

Reddy, C. S., et al. (2016). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega, 1(4), 585-598. [Link]

-

Tóth, S., et al. (2017). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 41(19), 10833-10844. [Link]

-

Landis-Piwowar, K. R., & Dou, Q. P. (2008). Polyphenols: biological activities, molecular targets, and the effect of methylation. Current Molecular Pharmacology, 1(3), 233-243. [Link]

-

Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Pharmacological Reports, 67(3), 519-526. [Link]

Sources

- 1. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of eugenol and related monomeric and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Antioxidant Activity of Eugenol: A Structure–Activity Relationship Study / Journal of Medicinal Food, 2011 [sci-hub.box]

- 4. frontiersin.org [frontiersin.org]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of eugenol and related monomeric and dimeric compounds. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-allyl-4-hydroxybenzoate" as a synthetic intermediate

An In-depth Technical Guide to Methyl 3-allyl-4-hydroxybenzoate as a Synthetic Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 53596-60-4) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules.[1][2][3] Its unique structural arrangement, featuring a reactive phenolic hydroxyl group, a methyl ester, and a versatile allyl group ortho to the hydroxyl, makes it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and field-proven experimental protocols. We will delve into the critical synthetic step—the aromatic Claisen rearrangement—and explore its utility in the development of novel therapeutic agents, including Hsp90 inhibitors and antibacterial compounds.[4][5]

The Strategic Importance of this compound

In the landscape of medicinal chemistry, the ortho-allyl phenol motif is a recurring structural feature in many biologically active natural products and synthetic compounds. The allyl group provides a synthetic handle for a variety of transformations, including oxidation, isomerization, and cyclization, allowing for the construction of complex heterocyclic scaffolds. This compound positions these key functional groups in a synthetically advantageous arrangement, making it a sought-after precursor for targeted drug development.

Synthetic Workflow: From Commodity to Complexity

The synthesis of this compound is a robust two-step process commencing from the readily available Methyl 4-hydroxybenzoate. The overall workflow is depicted below.

Caption: Overall synthetic route to this compound.

Part A: Synthesis of the Precursor, Methyl 4-(allyloxy)benzoate

The initial step is a classic Williamson ether synthesis, which involves the O-allylation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate.

Causality of Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide. The use of a stronger base is unnecessary and could risk hydrolysis of the methyl ester.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. It readily dissolves the ionic phenoxide intermediate and the allyl bromide, facilitating the Sₙ2 reaction.

-

Reagent: Allyl bromide is a highly effective and common allylating agent.

Part B: The Claisen Rearrangement to Yield this compound

This is the cornerstone of the synthesis, a thermal[1][1]-sigmatropic rearrangement that relocates the allyl group from the oxygen atom to the ortho-carbon of the benzene ring.[4][5][6]

Causality of Experimental Choices:

-

Solvent: The thermal Claisen rearrangement of aryl allyl ethers typically requires high temperatures (180-220 °C).[6] A high-boiling, relatively non-polar solvent is necessary to achieve these temperatures. N,N-diethylaniline or N,N-dimethylaniline are excellent choices as they serve as both solvent and a mild base to prevent any acid-catalyzed side reactions. Their high boiling points (217 °C and 194 °C, respectively) are well-suited for this transformation.

-

Temperature: The reaction is driven by heat. The high temperature provides the activation energy needed to overcome the aromatic stabilization of the starting material and proceed through a concerted, cyclic transition state.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich phenol product at high temperatures.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized intermediate.

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 53596-60-4 | [1][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| Appearance | White solid / Red oil | [7][8] |

| Melting Point | 93-95 °C | [7][9] |

Spectroscopic Analysis

The following data provides a definitive fingerprint for this compound.[7][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.87-7.82 (m, 2H, ArH): These two protons are on the carbons ortho (H-2, H-6) to the ester group. They appear as a multiplet due to coupling with each other and the proton at C-5.

-

δ 6.83 (d, J = 9.1 Hz, 1H, ArH): This is the proton at C-5, which is ortho to the hydroxyl group and meta to the ester. It appears as a doublet due to coupling with the proton at C-6.

-

δ 6.10 – 5.91 (m, 1H, -CH=CH₂): The internal vinyl proton of the allyl group, showing complex splitting due to coupling with both the terminal vinyl protons and the allylic protons.

-

δ 5.82 (s, 1H, -OH): The phenolic proton. This peak may be broad and its chemical shift can be concentration-dependent.

-

δ 5.23 – 5.10 (m, 2H, -CH=CH₂): The two terminal vinyl protons of the allyl group.

-

δ 3.88 (s, 3H, -OCH₃): The singlet corresponding to the three equivalent protons of the methyl ester.

-

δ 3.44 (d, J = 6.3 Hz, 2H, Ar-CH₂-): The two allylic protons, appearing as a doublet due to coupling with the internal vinyl proton.

-

-

¹³C NMR (75 MHz, CDCl₃):

-

δ 167.0 (C=O): The carbon of the ester carbonyl.

-

δ 158.4 (Ar-C-OH): The aromatic carbon (C-4) attached to the hydroxyl group.

-

δ 135.7 (-CH=CH₂): The internal carbon of the allyl group's double bond.

-

δ 132.4, 130.1 (Ar-C): The aromatic carbons at positions C-2 and C-6.

-

δ 125.3 (Ar-C-allyl): The aromatic carbon (C-3) to which the allyl group is attached.

-

δ 122.8, 122.3 (Ar-C): Aromatic carbons.

-

δ 117.0 (=CH₂): The terminal carbon of the allyl group's double bond.

-

δ 115.6 (Ar-C): The aromatic carbon at position C-5.

-

δ 51.9 (-OCH₃): The carbon of the methyl ester.

-

δ 34.9 (Ar-CH₂-): The allylic carbon.

-

Mechanism Spotlight: The Aromatic Claisen Rearrangement

The transformation of Methyl 4-(allyloxy)benzoate to this compound is a classic example of an aromatic Claisen rearrangement. This reaction is a type of[1][1]-sigmatropic rearrangement, meaning it involves the concerted reorganization of six electrons (two π electrons from the allyl double bond, two π electrons from the aromatic ring, and two σ electrons from the C-O bond) through a six-membered cyclic transition state.

Caption: Mechanism of the aromatic Claisen rearrangement.

The reaction proceeds in two main stages:

-

[1][1]-Sigmatropic Rearrangement: Upon heating, the allyl aryl ether undergoes a concerted pericyclic reaction. The C-C bond between the allyl terminus and the ortho-position of the ring forms simultaneously with the cleavage of the aryl C-O bond. This temporarily disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate.

-

Tautomerization: The dienone intermediate rapidly undergoes a keto-enol tautomerization to restore the highly stable aromatic ring, yielding the final ortho-allyl phenol product. This tautomerization is the thermodynamic driving force for the overall reaction.

Proven Applications in Drug Discovery

The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of various potential therapeutic agents.

-

Hsp90 Inhibitors (Anticancer Agents): This intermediate has been utilized in the synthesis of novobiocin analogues.[5] Novobiocin is a natural product that inhibits Heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth. By modifying the core structure, for which this compound serves as a precursor, novel anticancer agents can be developed.

-

PASK Inhibitors (Diabetes Research): The compound has been employed as a starting material for heterocyclic compounds designed to inhibit PAS Kinase (PASK).[8] PASK is involved in the regulation of glycogen metabolism, making it a target for the treatment of metabolic diseases like diabetes mellitus.

-

Antibacterial Agents: this compound has been used to prepare 3-Allyl-4-hydroxybenzoic acid, which is then incorporated into N-hydroxyamide derivatives.[4] These derivatives are designed to inhibit UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of this pathway is lethal to the bacteria, making these compounds promising novel antibiotics.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(allyloxy)benzoate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of starting material).

-

Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone and combine the filtrates.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-(allyloxy)benzoate, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Protocol 2: Synthesis of this compound [5][6]

-

Place Methyl 4-(allyloxy)benzoate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Add N,N-diethylaniline (approx. 2-3 mL per gram of starting material).

-

Heat the mixture to reflux (approx. 210-220 °C) and maintain for 18-48 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute the dark mixture with diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash extensively with 1 M HCl to remove the N,N-diethylaniline.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, e.g., 1:10 v/v) to afford this compound as a solid.[10]

Safety and Handling

-

Methyl 4-hydroxybenzoate and its derivatives: These are generally considered to be of low toxicity. However, they can cause skin and eye irritation.

-

Allyl bromide: Is a lachrymator and is toxic and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

N,N-diethylaniline/N,N-dimethylaniline: These are toxic and can be absorbed through the skin. They should be handled with care in a fume hood.

-

Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, lab coats, and gloves. The high-temperature Claisen rearrangement should be conducted with caution behind a safety shield.

Conclusion

This compound is a synthetically valuable and versatile intermediate. Its straightforward two-step synthesis, centered around the powerful and elegant Claisen rearrangement, provides access to a molecule rich in chemical handles. The proven application of this compound in the synthesis of diverse and potent bioactive molecules, from anticancer to antibacterial agents, underscores its importance for researchers and professionals in the field of drug development. This guide has provided the essential technical details and scientific rationale to empower its effective use in the laboratory.

References

Sources

- 1. This compound | 53596-60-4 [sigmaaldrich.com]

- 2. 53596-60-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 53596-60-4 [chemicalbook.com]

- 4. WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 5. US9120774B2 - Novobiocin analogues having modified sugar moieties - Google Patents [patents.google.com]

- 6. toyaku.repo.nii.ac.jp [toyaku.repo.nii.ac.jp]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. US20120277224A1 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]

- 9. AB529474 | CAS 53596-60-4 – abcr Gute Chemie [abcr.com]

- 10. rsc.org [rsc.org]

Discovery and history of "Methyl 3-allyl-4-hydroxybenzoate"

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Methyl 3-allyl-4-hydroxybenzoate

Abstract

This compound is a phenolic compound of interest in organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its presumptive synthesis, historical context based on related chemical discoveries, and potential for future research. While a detailed, independent history of this specific molecule is not extensively documented, its scientific narrative is intrinsically linked to the development of phenolic chemistry and pivotal organic reactions. This guide will delve into the foundational discoveries that enable its synthesis, its predicted physicochemical properties, and a discussion of its potential in drug discovery.

Introduction: Deconstructing this compound

This compound is a derivative of 4-hydroxybenzoic acid, an organic compound found in various natural sources. The structure is characterized by a benzene ring substituted with a hydroxyl group, a methyl ester, and an allyl group. The parent molecule, 4-hydroxybenzoic acid, and its esters (parabens) are widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their antimicrobial properties.[1][2] The introduction of an allyl group to the core structure can significantly alter its biological activity and chemical properties, opening avenues for new applications.

Historical Context: A Tale of Two Chemistries

The scientific history of this compound is not one of a singular discovery but rather the convergence of two major streams of organic chemistry: the study of phenolic compounds and the development of rearrangement reactions.

The Legacy of Phenolic Esters: From Preservatives to Pharmaceuticals

The core of the molecule, methyl 4-hydroxybenzoate (commonly known as methylparaben), has a long history of use. It belongs to the paraben family, esters of p-hydroxybenzoic acid, which were first synthesized in the early 20th century. Their broad-spectrum antimicrobial activity and low toxicity led to their widespread adoption as preservatives.[2] The synthesis of methyl 4-hydroxybenzoate is typically achieved through the esterification of p-hydroxybenzoic acid with methanol, often catalyzed by an acid like sulfuric acid.[1]

The Claisen Rearrangement: A Gateway to Allylphenols

The introduction of the allyl group at the 3-position of the benzene ring is most plausibly achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912.[3][4] This reaction involves the[4][4]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating.[3][5][6] The discovery of the Claisen rearrangement was a seminal event in organic synthesis, providing a reliable method for the synthesis of a wide variety of substituted phenols.[7]

Synthesis of this compound: A Probable Pathway

A likely synthetic route to this compound involves a two-step process: the Williamson ether synthesis to form an allyl ether intermediate, followed by a Claisen rearrangement.

Step 1: Williamson Ether Synthesis of Methyl 4-(allyloxy)benzoate

The initial step would involve the reaction of methyl 4-hydroxybenzoate with an allyl halide (e.g., allyl bromide) in the presence of a base.

-

Protocol:

-

Dissolve methyl 4-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-